molecular formula C16H27N3O6 B1280491 Boc-ala-ala-pro-OH CAS No. 63769-98-2

Boc-ala-ala-pro-OH

Cat. No. B1280491
CAS RN: 63769-98-2
M. Wt: 357.4 g/mol
InChI Key: PSEXQIHRIIHENX-DCAQKATOSA-N
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Description

The compound Boc-ala-ala-pro-OH is a linear peptide that is part of a broader class of peptides protected by the tert-butyloxycarbonyl (Boc) group. This protective group is commonly used in peptide synthesis to prevent unwanted side reactions and to protect the amino group during the synthesis process . The Boc group is known for its stability and can be selectively removed under acidic conditions without affecting other sensitive functional groups within the molecule .

Synthesis Analysis

The synthesis of peptides similar to Boc-ala-ala-pro-OH often involves standard peptide coupling techniques. For instance, the synthesis of related peptides has been described using a workup procedure that includes the coupling of protected amino acids, such as the synthesis of N-Boc-L-Pro-dehydro-Phe-L-Gly-OH, which involves the coupling of N-Boc-L-Pro-dehydro-Phe to glycine . The Boc group is a common protecting group used in such syntheses due to its stability and ease of removal .

Molecular Structure Analysis

The molecular structure of peptides containing Boc and similar amino acid sequences often exhibit specific conformations. For example, peptides with dehydrophenylalanine (dehydro-Phe) tend to promote a β-turn II conformation, which is stabilized by intramolecular hydrogen bonds . Although the exact structure of Boc-ala-ala-pro-OH is not provided, it can be inferred that the presence of proline and other amino acids could influence the overall conformation of the peptide, potentially leading to structures such as β-turns or α-helices, as observed in related peptides .

Chemical Reactions Analysis

The Boc group in peptides like Boc-ala-ala-pro-OH can undergo specific chemical reactions, particularly its removal under acidic conditions. This deprotection step is crucial in peptide synthesis, allowing for the amino group to be free for subsequent coupling reactions . The side chains of the amino acids within the peptide may also participate in reactions depending on their functional groups, but the abstracts provided do not detail specific reactions for Boc-ala-ala-pro-OH.

Physical and Chemical Properties Analysis

The physical and chemical properties of peptides are influenced by their molecular structure and the nature of their constituent amino acids. For instance, the crystal structure of a related peptide, N-Boc-L-Pro-dehydro-Phe-L-Gly-OH, was determined, showing specific bond lengths and angles that are characteristic of its conformation . The stability of the Boc group under various conditions is also a significant physical property, as it must withstand the conditions of peptide synthesis until the deprotection step . The exact physical and chemical properties of Boc-ala-ala-pro-OH would depend on its precise molecular structure, which is not fully detailed in the provided abstracts.

Safety And Hazards

The safety data sheet for “Boc-ala-ala-pro-OH” suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

“Boc-ala-ala-pro-OH” and related compounds play a significant role in the protection of proteins against radical-induced alterations. They are used in routine laboratory procedures such as binding enzymes or coupling peptides to carrier proteins . These kits, mixture solutions, and collagen matrices fulfill a myriad of essential laboratory functions for developing relationships between proteins and other cellular components .

properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O6/c1-9(18-15(24)25-16(3,4)5)12(20)17-10(2)13(21)19-8-6-7-11(19)14(22)23/h9-11H,6-8H2,1-5H3,(H,17,20)(H,18,24)(H,22,23)/t9-,10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEXQIHRIIHENX-DCAQKATOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-ala-ala-pro-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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